molecular formula C22H30N6O3S2 B14782983 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione

Cat. No.: B14782983
M. Wt: 490.6 g/mol
InChI Key: HPFJWDRASQSTJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione involves multiple steps, starting from basic organic molecules. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This step involves sulfonylation using reagents like sulfonyl chlorides.

    Attachment of the ethoxy group: This is achieved through an etherification reaction.

    Incorporation of the piperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques like continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with the enzyme phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow . This mechanism is similar to that of sildenafil, although the impurity itself may have different pharmacokinetic properties .

Properties

Molecular Formula

C22H30N6O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14,20H,5-7,10-13H2,1-4H3

InChI Key

HPFJWDRASQSTJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Origin of Product

United States

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